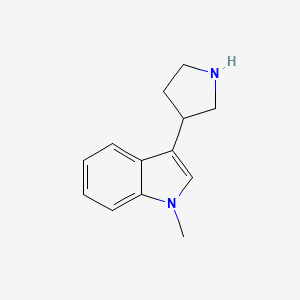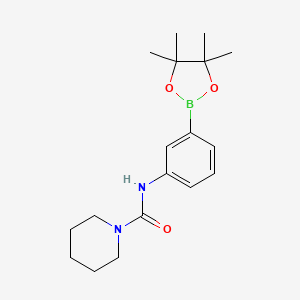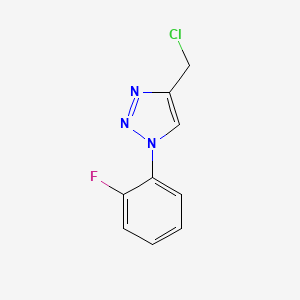
4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole (CFMT) is a member of the triazole family of compounds. It has been used in a variety of scientific research applications due to its unique properties. CFMT is a versatile compound that can be used to synthesize a variety of other compounds, as well as providing a platform for studying the mechanisms of action of various drugs and biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of triazole derivatives, including 4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole and its analogs, have been extensively studied for their potential applications in various fields of scientific research. These compounds are synthesized through methods such as 1,3-dipolar cycloaddition and further modified to enhance their properties for targeted applications. For instance, the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, showcases the chemical versatility and industrial relevance of these triazole derivatives (Ying, 2004).
Crystal Structure Analysis
The crystal structure analysis of triazole derivatives has provided insights into their molecular interactions and stability. Studies involving single crystal diffraction have highlighted the isostructural nature of certain triazole compounds, revealing the significance of their crystalline forms in determining their physical and chemical properties. These analyses are critical for understanding the material characteristics essential for their application in drug design and material science (Kariuki et al., 2021).
Molecular Interactions
The study of molecular interactions in triazole derivatives, such as lp⋯π and π-hole tetrel bonding, is fundamental to their application in molecular recognition and supramolecular chemistry. The characterization of these interactions through Hirshfeld surface analysis and DFT calculations has facilitated the development of triazole-based molecules with tailored binding properties for use in chemical sensors and as building blocks in supramolecular assemblies (Ahmed et al., 2020).
Antimicrobial and Pharmacological Studies
Triazole derivatives have been explored for their antimicrobial and pharmacological potentials. For example, certain 1,2,4-triazole derivatives have shown promising results in antimicrobial studies, indicating their potential as therapeutic agents against various bacterial and fungal infections. These studies underscore the importance of triazole compounds in the development of new antimicrobial drugs (Desabattina et al., 2014).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDFUFXPBEWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



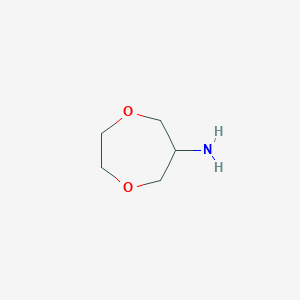
![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)

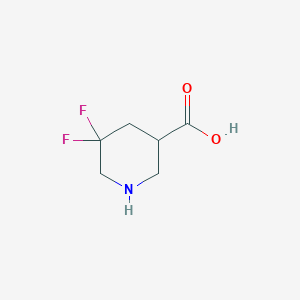

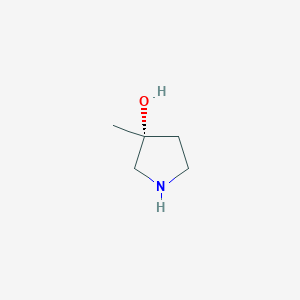
![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)
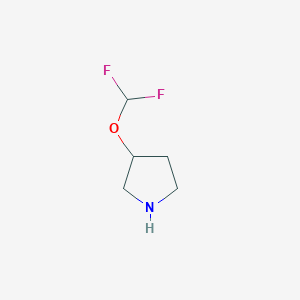
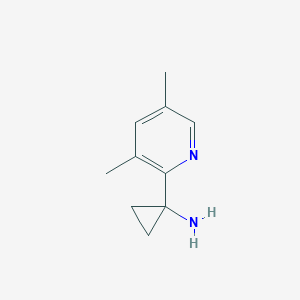
![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
